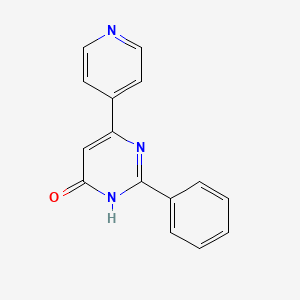

2-Phenyl-6-(4-pyridyl)pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Phenyl-6-(4-pyridyl)pyrimidin-4-one is a useful research compound. Its molecular formula is C15H11N3O and its molecular weight is 249.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidin-4-one compounds, including 2-Phenyl-6-(4-pyridyl)pyrimidin-4-one, exhibit significant anticancer properties. For instance, a related compound was evaluated against the National Cancer Institute’s 60 human cancer cell line panel and showed selective activity against breast and renal cancer cell lines . The structure-activity relationship (SAR) studies indicated that modifications on the phenyl and pyridyl rings could enhance potency and selectivity.

Vascular Endothelial Growth Factor Receptor Inhibition

Research has identified pyrimidine derivatives as inhibitors of the vascular endothelial growth factor receptor (VEGFR-2), which plays a crucial role in tumor angiogenesis. Compounds similar to this compound were synthesized and shown to inhibit VEGFR-2 effectively, with some compounds demonstrating up to 100-fold greater potency than standard inhibitors . This positions such compounds as promising candidates for antiangiogenic therapies.

Antitrypanosomal Activity

The search for effective treatments against Trypanosoma brucei, the causative agent of sleeping sickness, has led to the synthesis of novel pyrimidine derivatives. A compound closely related to this compound demonstrated potent antitrypanosomal activity with an IC50 value of 0.38 μM, indicating its potential for further development as an antikinetoplastid agent . The low toxicity profile observed in vitro suggests a favorable therapeutic index for this compound.

Electrochemical Applications

The electrochemical properties of pyrimidine derivatives have been explored for their application in organic electronics and sensors. For example, electro-oxidative reactions involving pyrido[1,2-a]pyrimidin-4-one derivatives have been reported, which may lead to novel materials for electronic devices . The ability to functionalize these compounds further enhances their utility in developing advanced materials.

Synthesis and Derivatization

The synthesis of this compound can be achieved through various methods including CuI-catalyzed reactions that allow for the introduction of multiple substituents on the pyrimidine scaffold. Such synthetic strategies facilitate the exploration of a wide range of derivatives with tailored biological activities . The modular nature of these synthetic approaches is critical for optimizing the pharmacological profiles of these compounds.

Summary of Biological Activities

| Activity | Compound | IC50 Value (μM) | Notes |

|---|---|---|---|

| Anticancer | Similar Derivative | Varies by modification | Selective against breast and renal cancer |

| VEGFR Inhibition | Related Compound | Up to 0.01 | Potent compared to standard inhibitors |

| Antitrypanosomal | 2-Phenyl Derivative | 0.38 | Low toxicity profile observed |

Propriétés

Formule moléculaire |

C15H11N3O |

|---|---|

Poids moléculaire |

249.27 g/mol |

Nom IUPAC |

2-phenyl-4-pyridin-4-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C15H11N3O/c19-14-10-13(11-6-8-16-9-7-11)17-15(18-14)12-4-2-1-3-5-12/h1-10H,(H,17,18,19) |

Clé InChI |

UIJHSJQYJWTJQQ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=NC(=CC(=O)N2)C3=CC=NC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.